1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate
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Overview
Description
1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of fluorine atoms in its structure imparts distinct characteristics, such as high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate typically involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group in the propanol moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted benzenesulfonates.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development and as a probe in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and reactivity of the compound, making it useful in various chemical and biological processes. The benzenesulfonate group can also participate in specific binding interactions, enhancing the compound’s utility in targeted applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Shares the tetrafluoropropanol moiety but lacks the benzenesulfonate group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different fluorination patterns.
1,1,1-Trifluoro-2-propanol: A less fluorinated analog with distinct chemical properties.
Uniqueness
1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate is unique due to the combination of the tetrafluoropropanol and benzenesulfonate groups. This combination imparts both high thermal stability and specific reactivity, making it valuable in specialized applications where other fluorinated compounds may not be as effective.
Properties
CAS No. |
65675-12-9 |
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Molecular Formula |
C9H10F4O4S |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
benzenesulfonic acid;2,2,3,3-tetrafluoropropan-1-ol |
InChI |
InChI=1S/C6H6O3S.C3H4F4O/c7-10(8,9)6-4-2-1-3-5-6;4-2(5)3(6,7)1-8/h1-5H,(H,7,8,9);2,8H,1H2 |
InChI Key |
FIBPKVYSTFPKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(F)F)(F)F)O |
Origin of Product |
United States |
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